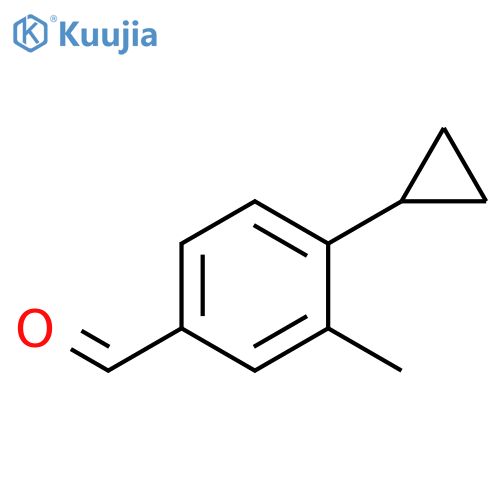Cas no 1518035-03-4 (4-cyclopropyl-3-methylbenzaldehyde)

1518035-03-4 structure
商品名:4-cyclopropyl-3-methylbenzaldehyde
4-cyclopropyl-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-3-methylbenzaldehyde
- Benzaldehyde, 4-cyclopropyl-3-methyl-
-
- インチ: 1S/C11H12O/c1-8-6-9(7-12)2-5-11(8)10-3-4-10/h2,5-7,10H,3-4H2,1H3
- InChIKey: ROSGFIPJFBRBNJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(C2CC2)C(C)=C1
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 17.1Ų
4-cyclopropyl-3-methylbenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705523-0.25g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95.0% | 0.25g |
$503.0 | 2025-03-12 | |
| Enamine | EN300-705523-0.05g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95.0% | 0.05g |
$235.0 | 2025-03-12 | |
| 1PlusChem | 1P01C7RL-500mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 500mg |
$1040.00 | 2024-06-20 | |
| Aaron | AR01C7ZX-250mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 250mg |
$717.00 | 2025-02-09 | |
| 1PlusChem | 1P01C7RL-10g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 10g |
$5451.00 | 2024-06-20 | |
| 1PlusChem | 1P01C7RL-100mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 100mg |
$497.00 | 2024-06-20 | |
| 1PlusChem | 1P01C7RL-1g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 1g |
$1316.00 | 2024-06-20 | |
| A2B Chem LLC | AW48753-5g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 5g |
$3130.00 | 2024-04-20 | |
| Aaron | AR01C7ZX-2.5g |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 2.5g |
$2759.00 | 2025-02-09 | |
| A2B Chem LLC | AW48753-500mg |
4-cyclopropyl-3-methylbenzaldehyde |
1518035-03-4 | 95% | 500mg |
$868.00 | 2024-04-20 |
4-cyclopropyl-3-methylbenzaldehyde 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1518035-03-4 (4-cyclopropyl-3-methylbenzaldehyde) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
